D-2-Aminobutyric acid

Übersicht

Beschreibung

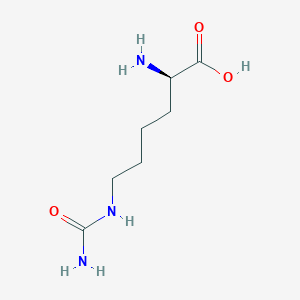

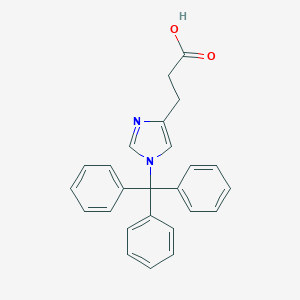

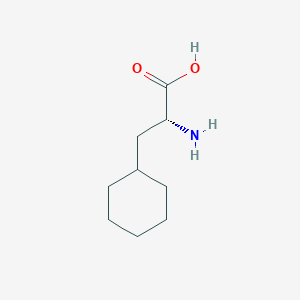

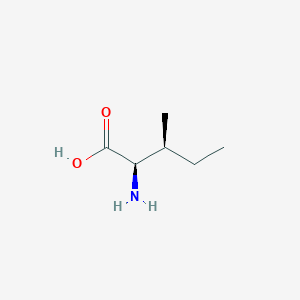

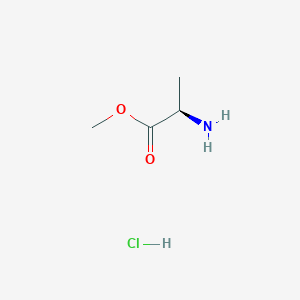

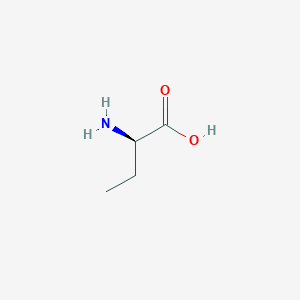

D-2-Aminobutyric acid is an optically active form of alpha-aminobutyric acid having D-configuration . It is an alpha-aminobutyric acid and a D-alpha-amino acid . It is an enantiomer of a L-alpha-aminobutyric acid . It is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain . It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides .

Synthesis Analysis

D-2-Aminobutyric acid can be synthesized through an in vitro tri-enzymatic catalytic system . In this cascade reaction, the readily available L-threonine serves as the starting material, carbon dioxide and water are the by-products . D-2-Aminobutyric acid was obtained with >90% yield and >99% enantioselective excess, even without adding external ammonia, demonstrating that the ammonia from the first reaction can serve as the amino donor for the reductive amination step .

Molecular Structure Analysis

The molecular formula of D-2-Aminobutyric acid is C4H9NO2 . The IUPAC name is (2R)-2-aminobutanoic acid . The InChI is InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 . The InChIKey is QWCKQJZIFLGMSD-GSVOUGTGSA-N . The Canonical SMILES is CCC(C(=O)O)N and the Isomeric SMILES is CCC@HO)N .

Chemical Reactions Analysis

Further research is needed to provide a comprehensive analysis of the chemical reactions involving D-2-Aminobutyric acid .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

D-2-Aminobutyric acid: is utilized in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a building block for antibiotics and antiproliferatives . The compound’s ability to inhibit angiotensin also makes it valuable in designing drugs for blood pressure regulation .

Enzymatic Synthesis

The compound plays a crucial role in enzymatic processes that produce D-amino acids. A multi-enzymatic system involving L-threonine ammonia lyase from E. coli, DAADH , and formate dehydrogenase utilizes L-threonine to produce D-2-Aminobutyric acid, showcasing its importance in biocatalytic processes .

Clinical Therapy

In clinical therapy, D-2-Aminobutyric acid shows potential as a therapeutic agent. It has been found effective in disengaging biofilms, which could help inhibit microbial infections. Additionally, it can restrain the growth of cancer cells, indicating its use in oncology .

Neurological Disease Treatment

D-2-Aminobutyric acid has applications in treating neurological diseases. It acts as a regulator of physiological functions in organisms and has been identified as a biomarker for certain diseases .

Tissue and Organ Injury

Research suggests that D-2-Aminobutyric acid can have protective effects on tissues and organs. Its application in this field could lead to improved treatments for tissue or organ injuries .

Reproduction Function

The compound may also play a role in ameliorating reproduction function. This application is particularly promising in the context of fertility treatments and reproductive health .

Drug Modification

D-2-Aminobutyric acid is used in drug modification to improve biostability and efficiency. This enhances the therapeutic or diagnostic effects of drugs, making them more effective in clinical settings .

Agricultural Enhancement

Although not directly related to D-2-Aminobutyric acid, its close relative, γ-aminobutyric acid (GABA) , has been shown to improve plant growth and resistance to stress factors like salinity . This suggests that D-2-Aminobutyric acid could potentially be engineered for similar applications in agriculture.

Wirkmechanismus

Target of Action

D-2-Aminobutyric acid primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs), which are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) . These receptors are a family of ligand-gated ion channels with significant physiological and therapeutic implications .

Mode of Action

D-2-Aminobutyric acid interacts with its targets by binding to post-synaptic GABA receptors (GABA A and GABA B), which modulate ion channels, hyperpolarize the cell, and prevent action potential transmission . This interaction results in elevated levels of GABA .

Biochemical Pathways

D-2-Aminobutyric acid affects the GABAergic system, which is critical in neurodevelopmental disorders . It is involved in the synthesis of antibiotics, antiproliferatives, and inhibitors of angiotensin . A multi-enzymatic system made of L-threonine ammonia lyase from E. coli, DAADH, and formate dehydrogenase (from Pseudomonas sp. 101 or Candida boidinii) was set up to produce D-2-aminobutyric acid using L-threonine .

Pharmacokinetics

For instance, the GABA receptor potentiator HSK3486, which also targets GABA receptors, has been studied for its pharmacokinetic properties . Similar studies could provide insights into the pharmacokinetics of D-2-Aminobutyric acid.

Result of Action

The result of D-2-Aminobutyric acid’s action is the elevation of GABA levels . This can have a significant effect on normal brain function . Dysfunction of the GABAergic system contributes to the development of several diseases .

Safety and Hazards

D-2-Aminobutyric acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .

Zukünftige Richtungen

D-2-Aminobutyric acid is a key intermediate in the synthesis of chiral drugs, chiral pesticides, and chiral food additives, and has wide applications in the fields of medicine, pesticides, and food . Further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security .

Eigenschaften

IUPAC Name |

(2R)-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314996 | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

278 mg/mL | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

D-2-Aminobutyric acid | |

CAS RN |

2623-91-8 | |

| Record name | D-α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the conformational preferences of D-2-Aminobutyric acid when incorporated into larger peptides?

A1: Studies focusing on the dipeptide taste ligand, L‐aspartyl‐D‐2‐aminobutyric acid‐(S)‐α‐ethylbenzylamide, reveal that D-2-Aminobutyric acid can adopt different side-chain conformations (g−, g+, and t) when part of an N-substituted aspartyl residue. This flexibility was observed in X-ray crystallographic studies of the dipeptide, which showed six distinct conformers within the unit cell. Despite these conformational variations, the dipeptide retained its sweet taste properties. [, ]

Q2: How does the structure of D-2-Aminobutyric acid relate to its ability to form co-crystals with other amino acids?

A2: D-2-Aminobutyric acid readily forms co-crystals with various L-amino acids, including L-Norvaline and L-Phenylalanine. These complexes typically exhibit a 1:1 stoichiometry and display hydrogen-bonding patterns characteristic of LD–LD interactions, forming 2D hydrogen-bonded bilayers. [, ] The linear side chain of D-2-Aminobutyric acid appears to contribute to the formation of these specific packing arrangements.

Q3: Can D-2-Aminobutyric acid be used in the synthesis of cyclosporin analogues?

A3: Yes, cell-free enzymatic systems derived from the fungus Beauveria nivea can incorporate D-2-Aminobutyric acid into the cyclosporin structure. This has enabled the production of [D-2-Aminobutyric acid]Cyclosporin A, a novel analogue. [] The immunosuppressive activity of this and other synthesized analogues requires further investigation.

Q4: What is the role of D-2-Aminobutyric acid in the structure-activity relationship of the antitumor bicyclic hexapeptide RA-VII?

A4: While not naturally present in RA-VII, D-2-Aminobutyric acid has been used as a replacement for D-Alanine at position 1 in synthetic analogues. Studies indicated that substituting D-Alanine with D-2-Aminobutyric acid, or other larger amino acids, at position 1 decreased the cytotoxic activity of RA-VII analogues. This suggests that the size of the side chain at this position is crucial for maintaining the bioactive conformation and thus, the antitumor activity. [, ]

Q5: Are there efficient methods for synthesizing D-2-Aminobutyric acid with high optical purity?

A5: Yes, a highly atom-economic tri-enzymatic catalytic system has been developed for the synthesis of D-2-Aminobutyric acid using L-Threonine as the starting material. This system, comprised of L-Threonine ammonia lyase (L-TAL), D-Amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH), produces D-2-Aminobutyric acid with >90% yield and >99% enantiomeric excess. []

Q6: What are the implications of D-amino acid degradation pathways in E. coli for the biotechnological production of D-amino acids?

A6: E. coli, a commonly used host for biocatalytic production, expresses enzymes like D-Amino acid dehydrogenase (DadA) and D-Serine dehydratase (DsdA) that degrade D-amino acids. Deletion of the dadA gene significantly reduced degradation of D-Methionine, D-Phenylalanine, and almost completely abolished D-2-Aminobutyric acid degradation. Further deletion of dsdA alongside dadA nearly eliminated D-Serine and D-Phenylalanine degradation. These findings suggest that dadA and dsdA deletion mutants are promising hosts for enhanced biocatalytic production of D-amino acids, including D-2-Aminobutyric acid, using systems like the hydantoinase pathway. []

Q7: Has D-2-Aminobutyric acid been explored for its potential in nonlinear optical applications?

A7: Recent research suggests that the D-2-Aminobutyric acid L-Norvaline co-crystal exhibits promising third-order nonlinear optical (NLO) properties. While still in early stages, this research highlights the potential of this co-crystal for applications in optoelectronics and photonics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.